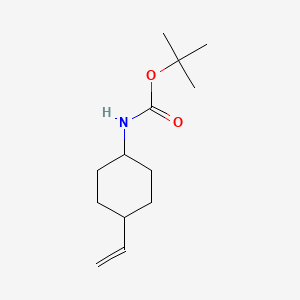
tert-Butyl (trans-4-vinylcyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of tert-Butyl (trans-4-vinylcyclohexyl)carbamate involves the reaction of tert-butyl carbamate with trans-4-vinylcyclohexyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
tert-Butyl (trans-4-vinylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemical Properties and Structure
Chemical Formula: C12H21NO2
CAS Number: 1198355-16-6
IUPAC Name: tert-butyl N-(trans-4-vinylcyclohexyl)carbamate
The compound features a vinyl group attached to a cyclohexane ring, which contributes to its reactivity and utility in chemical synthesis.
Polymer Chemistry
tert-Butyl (trans-4-vinylcyclohexyl)carbamate is utilized as a monomer in the production of polymers. Its vinyl functionality enables polymerization reactions, which are essential for creating various polymeric materials.
| Application | Description |
|---|---|
| Coatings | Used in formulating protective coatings due to its durability and adhesion properties. |
| Adhesives | Acts as a bonding agent in adhesives, enhancing performance under stress. |
| Sealants | Provides flexibility and resistance to environmental factors in sealant formulations. |
Pharmaceutical Applications
In medicinal chemistry, this compound serves as an intermediate in the synthesis of biologically active molecules. Its structural features allow for modifications that can lead to enhanced pharmacological properties.
Coating Formulations
A study demonstrated that incorporating this compound into epoxy resin formulations improved the mechanical strength and thermal stability of the coatings produced. The results indicated a significant enhancement in performance compared to standard formulations without this additive.
Drug Development
Research published in pharmaceutical journals highlighted the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The modifications made possible by this compound led to compounds with improved efficacy against specific cancer cell lines.
作用機序
The mechanism of action of tert-Butyl (trans-4-vinylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
tert-Butyl (trans-4-vinylcyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
Benzyl carbamate: Another carbamate used for similar purposes but with different reactivity and stability profiles.
Phenyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research and industry.
生物活性
tert-Butyl (trans-4-vinylcyclohexyl)carbamate, also known by its CAS number 1198355-16-6, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H23NO2
- Molar Mass : 225.33 g/mol
- Water Solubility : Slightly soluble in water
- Storage Conditions : 2-8°C
- Irritant Status : Classified as an irritant .
Research indicates that this compound may function through several mechanisms:
-
Enzyme Inhibition :
- The compound exhibits inhibitory effects on various enzymes, notably acetylcholinesterase (AChE) and β-secretase. These enzymes are critical in the pathology of neurodegenerative diseases such as Alzheimer’s disease.
- In vitro studies have shown that this compound can prevent the aggregation of amyloid beta peptides, which are implicated in Alzheimer's pathology .
- Neuroprotective Effects :
- Oxidative Stress Reduction :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- In Vitro Studies on Astrocytes :
- In Vivo Models :
特性
IUPAC Name |
tert-butyl N-(4-ethenylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGRVODTFJIPNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672982 |
Source


|
| Record name | tert-Butyl (4-ethenylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198355-16-6 |
Source


|
| Record name | tert-Butyl (4-ethenylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













